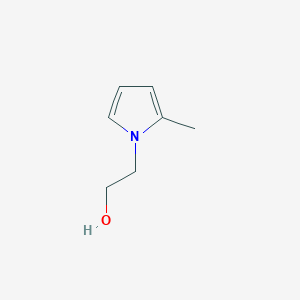

2-(2-Methylpyrrol-1-yl)ethanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-Methylpyrrol-1-yl)ethanol is an organic compound that belongs to the class of alcohols It features a pyrrole ring substituted with a methyl group at the second position and an ethanol group at the first position

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylpyrrol-1-yl)ethanol can be achieved through several methods. One common approach involves the reaction of 2-methylpyrrole with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to ensure the high purity of the final product.

化学反应分析

Types of Reactions: 2-(2-Methylpyrrol-1-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products Formed:

Oxidation: 2-(2-Methylpyrrol-1-yl)acetaldehyde or 2-(2-Methylpyrrol-1-yl)acetic acid.

Reduction: 2-(2-Methylpyrrol-1-yl)ethane.

Substitution: 2-(2-Methylpyrrol-1-yl)ethyl halides or amines.

科学研究应用

Chemistry

2-(2-Methylpyrrol-1-yl)ethanol serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it a valuable building block in organic synthesis.

| Reaction Type | Products Formed |

|---|---|

| Oxidation | 2-(2-Methylpyrrol-1-yl)acetaldehyde, 2-(2-Methylpyrrol-1-yl)acetic acid |

| Reduction | 2-(2-Methylpyrrol-1-yl)ethane |

| Substitution | 2-(2-Methylpyrrol-1-yl)ethyl halides or amines |

Biology

In biological research, this compound is utilized to study enzyme interactions and metabolic pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their structure and function. Notably, the pyrrole ring can participate in π-π interactions with aromatic residues in proteins, which may affect their activity.

Industry

The compound is also employed in the production of specialty chemicals and materials. Its versatility allows it to be used in various applications such as:

- Development of new materials

- Production of agrochemicals

- Synthesis of pharmaceuticals

Case Study 1: Enzyme Interaction Studies

Research has demonstrated that this compound interacts with specific enzymes involved in metabolic pathways. For instance, studies conducted on its binding affinity with certain proteins revealed potential pathways for modulating enzyme activity, which could lead to therapeutic applications .

Case Study 2: Synthesis of Pyrrole Derivatives

A recent study explored the one-pot synthesis of pyrrole compounds from simpler precursors using this compound as a starting material. This approach not only improved yields but also minimized waste, aligning with sustainable chemistry practices .

作用机制

The mechanism of action of 2-(2-Methylpyrrol-1-yl)ethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the pyrrole ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.

相似化合物的比较

2-(2-Methylpyrrol-1-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an alcohol.

2-(2-Methylpyrrol-1-yl)ethane: Similar structure but without the hydroxyl group.

2-(2-Methylpyrrol-1-yl)ethylamine: Similar structure but with an amine group instead of an alcohol.

Uniqueness: 2-(2-Methylpyrrol-1-yl)ethanol is unique due to the presence of both a pyrrole ring and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in organic synthesis and medicinal chemistry.

生物活性

2-(2-Methylpyrrol-1-yl)ethanol, a compound with the CAS number 104803-80-7, belongs to the class of pyrrole derivatives. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, exploring various studies, mechanisms of action, and implications for therapeutic use.

Chemical Structure and Properties

This compound is characterized by its pyrrole ring structure, which is known for conferring various biological activities. Its chemical formula is C7H13N, and it features a hydroxyl group that may enhance its solubility and reactivity in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cyclooxygenase (COX) : Similar compounds have been studied for their ability to inhibit COX enzymes, particularly COX-2, which plays a significant role in inflammatory processes. Research indicates that derivatives with pyrrole structures can act as selective COX-2 inhibitors, potentially providing anti-inflammatory effects .

- Antimicrobial Activity : Some studies have suggested that pyrrole derivatives exhibit antimicrobial properties. The presence of the pyrrole ring may enhance the interaction with microbial cell membranes or enzymes, leading to inhibition of growth .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Anti-inflammatory Potential : A study investigated the synthesis of new N-pyrrolylcarboxylic acids designed as COX-2 inhibitors. These compounds showed significant inhibition of carrageenin-induced edema in rats, suggesting that pyrrole derivatives can effectively reduce inflammation .

- Cytotoxicity Assays : In vitro studies on various cell lines have demonstrated that this compound exhibits cytotoxic effects. The IC50 values obtained from MTT assays indicated that the compound could significantly reduce cell viability in specific cancer cell lines, highlighting its potential as an anticancer agent .

- Antimicrobial Studies : Research has shown that pyrrole derivatives possess antimicrobial activity against various pathogens. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest moderate oral bioavailability; however, further investigations are needed to assess metabolic stability and potential toxicity profiles.

Table 2: Pharmacokinetic Properties

| Property | Observations |

|---|---|

| Oral Bioavailability | Moderate |

| Metabolic Stability | Under investigation |

| Toxicity | Needs further evaluation |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Methylpyrrol-1-yl)ethanol, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or alkylation of pyrrole derivatives. For example, reacting 2-methylpyrrole with ethylene oxide under inert conditions (e.g., nitrogen atmosphere) can introduce the ethanol moiety. Reaction parameters like solvent polarity (e.g., polar aprotic solvents for enhanced nucleophilicity), temperature (40–80°C), and stoichiometric ratios of reagents significantly impact yield. Purification via column chromatography or crystallization is critical to isolate the product from byproducts like oligomers or unreacted starting materials. Similar protocols for pyrrolidine derivatives emphasize the importance of base catalysts (e.g., NaH) to deprotonate intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer :

- NMR : 1H NMR reveals distinct signals for the pyrrole ring protons (δ 6.0–6.5 ppm), hydroxymethyl group (δ 3.5–4.0 ppm), and methyl substituent (δ 2.2–2.5 ppm). 13C NMR confirms the ethanol carbon (δ 60–65 ppm) and pyrrole carbons (δ 100–120 ppm).

- FTIR : Look for O-H stretching (3200–3600 cm−1) and C-N/C-O vibrations (1050–1250 cm−1).

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 141 for the parent compound) and fragmentation patterns validate structural integrity.

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures by optimizing parameters like thermal displacement and occupancy .

Advanced Research Questions

Q. How can computational chemistry be applied to predict the reactivity and stability of this compound in different solvent environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model solvation effects using implicit solvent models (e.g., PCM). Key outputs include HOMO-LUMO gaps (reactivity indices), electrostatic potential maps (nucleophilic/electrophilic sites), and Gibbs free energy changes for reactions. For instance, thermodynamic frameworks (e.g., vaporization enthalpy calculations) predict volatility in industrial processes . AI-driven tools (e.g., retrosynthesis planners) suggest feasible synthetic pathways by analyzing reaction databases .

Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound derivatives across studies?

- Methodological Answer :

- Standardize Assays : Compare IC50 values using consistent enzyme inhibition protocols (e.g., tyrosinase assays under pH 6.8 and 25°C) .

- Purity Verification : Use HPLC-MS to confirm compound integrity, as impurities (e.g., oxidation byproducts) may skew activity.

- Structural Analogues : Compare activities of derivatives (e.g., methyl vs. benzyl substituents) to isolate substituent effects. For example, replacing the hydroxymethyl group with an amine reduces antimicrobial efficacy .

Q. In crystallographic studies of this compound complexes, how should researchers optimize refinement protocols using SHELX software?

- Methodological Answer :

- Data Collection : Use high-resolution (<1.0 Å) X-ray data to resolve hydrogen bonding networks.

- Refinement in SHELXL :

Assign anisotropic displacement parameters for non-H atoms.

Apply restraints for disordered ethanol/pyrrole moieties.

Validate geometry via CHECKCIF to flag outliers (e.g., bond angles >5σ from norms).

属性

IUPAC Name |

2-(2-methylpyrrol-1-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-7-3-2-4-8(7)5-6-9/h2-4,9H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBKRNPLLIWQEPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN1CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。